molecular formula C13H17N3O B13727232 4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine

4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine

Cat. No.: B13727232
M. Wt: 231.29 g/mol
InChI Key: HHVBKMUYCFFREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an ethoxy group attached to the pyrazole ring and an ethyl linkage to a phenylamine group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the ethoxy group: The pyrazole intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.

    Attachment of the ethyl linkage: The ethoxy-substituted pyrazole is then reacted with an ethyl halide to form the ethyl linkage.

    Coupling with phenylamine: Finally, the ethyl-substituted pyrazole is coupled with phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.

    Coupling reactions: The phenylamine group can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy group and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine can be compared with other pyrazole derivatives to highlight its uniqueness:

    4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: This compound features a piperazine ring instead of a pyrazole ring, leading to different biological activities and chemical reactivity.

    2-(4-Ethoxypyrazol-1-yl)-phenylamine: This compound lacks the ethyl linkage, which may affect its binding properties and overall biological activity.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide:

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-[2-(4-ethoxypyrazol-1-yl)ethyl]aniline

InChI

InChI=1S/C13H17N3O/c1-2-17-13-9-15-16(10-13)8-7-11-3-5-12(14)6-4-11/h3-6,9-10H,2,7-8,14H2,1H3

InChI Key

HHVBKMUYCFFREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(N=C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.